

A Comparative Guide to the Spectroscopic Identification of 4-Bromobenzenesulfonic Acid Hydrate

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Compound of Interest

Compound Name: 4-Bromobenzenesulfonic acid hydrate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of **4-Bromobenzenesulfonic acid hydrate** and a key alternative, 4-Chlorobenzenesulfonic acid. This document is intended to serve as a practical resource for the unambiguous identification and characterization of these compounds, which are pivotal reagents in organic synthesis and pharmaceutical development. Through a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to equip researchers with the necessary information to distinguish between these structurally similar sulfonic acids.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Bromobenzenesulfonic acid hydrate** and 4-Chlorobenzenesulfonic acid.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (ppm)	Multiplicity	Assignment
4-Bromobenzenesulfonic acid hydrate	DMSO-d ₆	~7.7 (Predicted)	Doublet	Protons ortho to -SO ₃ H
~7.6 (Predicted)	Doublet	Protons ortho to -Br		
4-Chlorobenzenesulfonic acid	D ₂ O	7.801[1]	Doublet	Protons ortho to -SO ₃ H
7.537[1]	Doublet	Protons ortho to -Cl		

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (ppm)	Assignment
4-Bromobenzenesulfonic acid hydrate	DMSO-d ₆	~145 (Predicted)	C-SO ₃ H
~132 (Predicted)	C-Br		
~129 (Predicted)	CH		
~126 (Predicted)	CH		
4-Chlorobenzenesulfonic acid	-	(Data not available in search results)	-

Table 3: FT-IR Spectroscopic Data

Compound	Sample Prep.	Key Absorption Bands (cm ⁻¹)	Assignment
4-Bromobenzenesulfonic acid hydrate	KBr Pellet	~3400-3600 (broad)	O-H stretch (hydrate)
~1250-1120	S=O stretch (asymmetric)		
~1080-1010	S=O stretch (symmetric)		
~1000-1050	S-O stretch		
~830	C-H out-of-plane bend (p-subst.)		
4-Chlorobenzenesulfonic acid	KBr Pellet	(Specific peak list not available in search results)	-

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	Key Fragment Ions (m/z)	Assignment
4-Bromobenzenesulfonic acid hydrate	ESI (-)	235/237	[M-H] ⁻ (isotopic pattern for Br)
156/158	[M-SO ₃ H] ⁻		
80	[SO ₃] ⁻		
4-Chlorobenzenesulfonic acid	ESI (-)	191/193[2]	[M-H] ⁻ (isotopic pattern for Cl)
111/113[3]	[M-SO ₃ H] ⁻		
80	[SO ₃] ⁻		

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of protons and carbon atoms in the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sulfonic acid hydrate in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 (DMSO- d_6). The choice of solvent is critical to avoid exchange of the acidic proton with the solvent. DMSO- d_6 is often preferred for observing the sulfonic acid proton.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- **Data Acquisition:**
 - For 1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ^{13}C NMR, a proton-decoupled sequence is typically used. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrumentation: Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structure.

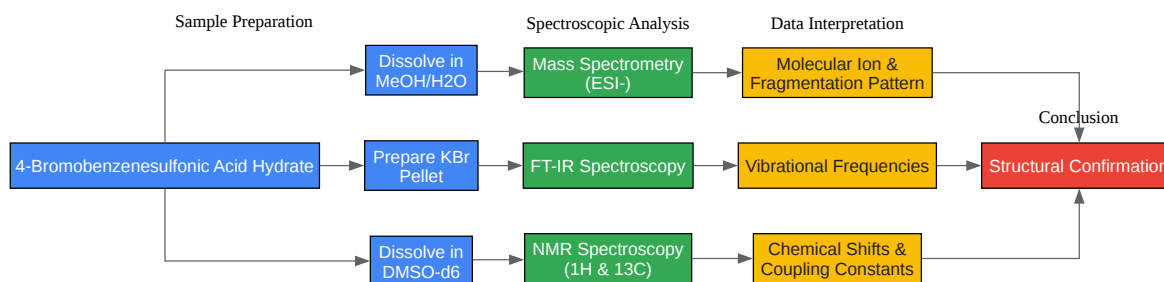
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like sulfonic acids.

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire mass spectra in the negative ion mode, as sulfonic acids readily deprotonate to form $[M-H]^-$ ions.
 - To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the $[M-H]^-$ precursor ion and subjecting it to collision-induced dissociation (CID).
- Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

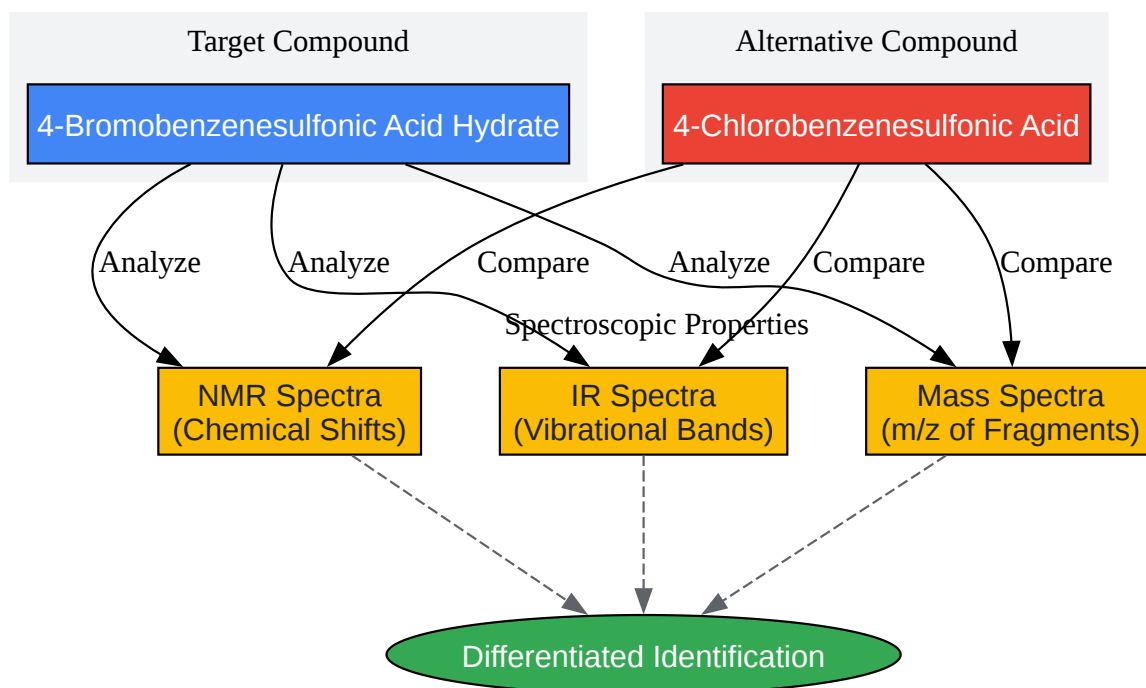
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic identification process.



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Caption: Workflow for Spectroscopic Identification.



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Caption: Logic for Comparative Spectroscopic Analysis.

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